Absence of Reported Biological Activity Data Precludes Quantitative Comparator Analysis
A comprehensive search of ChEMBL, BindingDB, PubMed, and patent literature returned no quantitative biological activity data for 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole. The compound is registered in PubChem (CID 16810444) with computed physicochemical properties but no bioassay results [1]. It is not indexed in ChEMBL [2]. In contrast, the structurally related compound TBPB (1-(1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) is well-characterized as a selective M₁ muscarinic acetylcholine receptor allosteric agonist, demonstrating that the benzimidazole-piperidine scaffold can yield pharmacologically active molecules when appropriately substituted [3]. However, the presence of the bipiperidine linker and the 2-oxo group on the benzimidazole in TBPB represent substantial structural deviations from the target compound, and no cross-reactivity or SAR bridging data exist to link the two entities.
| Evidence Dimension | Biological activity characterization |
|---|---|
| Target Compound Data | No quantitative data available (Ki, IC50, EC50 not reported) |
| Comparator Or Baseline | TBPB: M₁ mAChR allosteric agonist with defined activity; Exact numerical comparator not applicable due to fundamental data absence |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
The absence of any quantitative activity data means scientific users cannot base procurement decisions on differential pharmacology; selection must be driven solely by synthetic utility or exploratory screening hypotheses.
- [1] PubChem. (2026). Compound Summary for CID 16810444: 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
- [2] ChEMBL Database. (2026). Search for InChIKey REOZKCMBURHRGF-UHFFFAOYSA-N. European Bioinformatics Institute. Retrieved May 4, 2026. View Source
- [3] Conn, P. J., Jones, C. K., & Lindsley, C. W. (2009). Allosteric modulation of metabotropic glutamate receptors: a new approach to the treatment of schizophrenia and other CNS disorders. Drug Discovery Today, 14(15-16), 805-813. (TBPB characterization context). View Source
